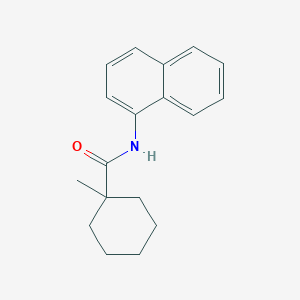

![molecular formula C20H27N3OS B5628116 N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-3-piperidin-3-ylbenzamide](/img/structure/B5628116.png)

N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-3-piperidin-3-ylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-3-piperidin-3-ylbenzamide involves multi-step chemical reactions, starting from basic building blocks to form the complex structures. For instance, the synthesis of related piperidine-based compounds involves the formation of piperidine ring systems attached to different moieties, indicating the versatility and complexity of synthetic strategies required for such compounds. These processes often involve cyclization reactions, protection and deprotection steps, and the introduction of various functional groups to achieve the desired chemical structure (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds featuring piperidinyl and thiazole groups is characterized by the spatial arrangement of atoms that impacts the compound's chemical reactivity and interaction with biological targets. Crystal structure analysis of similar compounds provides insights into the conformational preferences and intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding their biological activity. For example, studies on piperidine derivatives reveal the influence of substituents on the molecular conformation and potential intermolecular interactions within the crystalline phase (Raghuvarman et al., 2014).

Chemical Reactions and Properties

Compounds with the piperidinyl and thiazole structures undergo various chemical reactions, reflecting their reactive functional groups. These reactions include nucleophilic substitution, oxidation, and conjugation processes, which can modify the compound's chemical properties and biological activity. For instance, chemical oxidation studies of related compounds explore the reactivity of different methyl groups, leading to the formation of various oxidized products without cleaving critical rings in the structure, showcasing the chemical versatility and stability of these compounds (Adolphe-Pierre et al., 1998).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are influenced by their molecular structure. The introduction of specific substituents can enhance aqueous solubility and improve pharmacokinetic properties, as seen in compounds designed for increased oral absorption and central nervous system penetration. These modifications are critical for developing therapeutically relevant compounds (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets, stability under physiological conditions, and potential for bioconjugation, are key factors in the development of therapeutic agents. The presence of functional groups like thiazole and piperidine rings contributes to the interaction with enzymes, receptors, and other biological molecules, impacting the compound's pharmacological profile. Research into related compounds has shown a range of biological activities, underscoring the importance of chemical structure in determining biological outcomes (Kunzler et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-piperidin-3-yl-N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3OS/c1-14(2)20-23-18(13-25-20)8-10-22-19(24)16-6-3-5-15(11-16)17-7-4-9-21-12-17/h3,5-6,11,13-14,17,21H,4,7-10,12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDFMRORLWYWJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CCNC(=O)C2=CC=CC(=C2)C3CCCNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-3-piperidin-3-ylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5628035.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(2-methylphenyl)propanoyl]piperidine](/img/structure/B5628042.png)

![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperidine](/img/structure/B5628057.png)

![4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5628062.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[(3-phenylisoxazol-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5628068.png)

![N'-[(3S*,4R*)-1-(5-chloro-2-methoxybenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5628090.png)

![2-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5628091.png)

![5-[(2-methoxy-1-naphthyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5628093.png)

![N-{2-oxo-2-[9-oxo-8-(2-phenylethyl)-2,8-diazaspiro[5.5]undec-2-yl]ethyl}urea](/img/structure/B5628127.png)

![9-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5628129.png)